5,7-Dimethylimidazo[1,2-a]pyridine
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Overview
Description
5,7-Dimethylimidazo[1,2-a]pyridine is a type of imidazopyridine, which is an important fused bicyclic 5,6 heterocycle . It has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyridine ethers were discovered as selective and potent inhibitors of mycobacterial ATP synthesis (ATPS) and anti-Mtb activity . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .Molecular Structure Analysis
The molecular formula of this compound is C8H8N2 . The IUPAC Standard InChI is InChI=1S/C8H8N2/c1-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridine ethers were discovered as selective and potent inhibitors of mycobacterial ATP synthesis (ATPS) and anti-Mtb activity . Cyclization starts with deprotonation by base on intermediate III and following a series of intramolecular rearrangements result in the formation of the aromatic intermediate IV .Physical and Chemical Properties Analysis
The molecular weight of this compound is 132.16 .Scientific Research Applications
Antituberculosis Activity
5,7-Dimethylimidazo[1,2-a]pyridine derivatives have been investigated for their antituberculosis activity. Studies have synthesized and evaluated the antimycobacterial activity of various substituted imidazo[1,2-a]pyridine-3-carboxamide derivatives against Mycobacterium tuberculosis strains, including drug-resistant strains. Some of these derivatives have shown potent activity with low minimum inhibitory concentrations (MICs), suggesting their potential as new antituberculosis agents (Moraski et al., 2011), (Jadhav et al., 2016), (Li et al., 2015), (Wu et al., 2016).
Antimicrobial and Antifungal Properties
Compounds derived from this compound have been tested for their antimicrobial and antifungal properties. Studies indicate that these compounds exhibit varying degrees of activity against bacteria such as Staphylococcus aureus and fungi, demonstrating their potential as antimicrobial agents (Cesur et al., 2010).
Antioxidant Activity
Research has been conducted on the antioxidant activity of novel 5,7-dimethyl-3H-thiazolo[4,5-b]pyridines, derived from this compound. These compounds have been evaluated for their in vitro antioxidant activity, showing potential as antioxidants (Chaban et al., 2013).
Cytokinin Activity in Plants
This compound derivatives have been studied for their cytokinin activity in plants. These compounds have shown promising results in bioassays related to plant growth and development, indicating their potential use in agricultural research (Nishikawa et al., 2000).
Photophysical Properties
Imidazo[1,5-a]pyridine-based fluorophores, related to this compound, have been synthesized and investigated for their photophysical properties. These compounds have potential applications as fluorescent probes in chemical biology and optoelectronics (Renno et al., 2022).
Synthesis and Structural Modification
Several studies have focused on the synthesis and structural modification of this compound derivatives, exploring new methods and reaction conditions to enhance their biological activity and potential applications in medicinal chemistry (Ravi & Adimurthy, 2017), (Mcdonald & Peese, 2015).
Potential in Cancer Research
Some derivatives of this compound have been evaluated for their potential in cancer research. Studies have synthesized and tested various compounds for their anti-tumor activity, indicating their potential use in cancer therapy (Mihorianu et al., 2016).
Mechanism of Action
Target of Action
5,7-Dimethylimidazo[1,2-a]pyridine is a type of imidazo[1,2-a]pyridine, which has been recognized for its wide range of applications in medicinal chemistry Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tuberculosis (xdr-tb) .
Mode of Action
It is known that imidazo[1,2-a]pyridine analogues exhibit anti-tuberculosis activity . This suggests that this compound may interact with its targets in a way that inhibits the growth of tuberculosis-causing bacteria.
Biochemical Pathways
Given the anti-tuberculosis activity of imidazo[1,2-a]pyridine analogues , it can be inferred that this compound may affect pathways related to the survival and replication of tuberculosis-causing bacteria.
Result of Action
Given the anti-tuberculosis activity of imidazo[1,2-a]pyridine analogues , it can be inferred that this compound may result in the inhibition of growth or killing of tuberculosis-causing bacteria.
Future Directions
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new TB drugs using imidazo[1,2-a]pyridine analogues is a promising future direction .
Biochemical Analysis
Biochemical Properties
5,7-Dimethylimidazo[1,2-a]pyridine exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . It interacts with various enzymes and proteins, playing a crucial role in biochemical reactions .
Cellular Effects
This compound has been found to have potent activity against Mycobacterium tuberculosis and Mycobacterium bovis BCG . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its significant activity against MDR-TB and XDR-TB .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . It has been found to have bacteriostatic activity in a mouse model of TB infection
Metabolic Pathways
It is known to interact with certain enzymes , but detailed information on metabolic flux or metabolite levels is not currently available.
Properties
IUPAC Name |
5,7-dimethylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-5-8(2)11-4-3-10-9(11)6-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVUVULTHLBIOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN2C(=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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